molecular formula C8H20N2 B2392088 [3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine CAS No. 85996-44-7

[3-(Dimethylamino)-2,2-dimethylpropyl](methyl)amine

Cat. No.: B2392088
CAS No.: 85996-44-7
M. Wt: 144.262
InChI Key: BBQZSKFYAAETKX-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-2,2-dimethylpropylamine is an organic compound with the molecular formula C6H16N2. It is a derivative of propylamine, characterized by the presence of dimethylamino and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of 3-dimethylaminopropylamine with methylating agents under controlled conditions. One common method is the alkylation of 3-dimethylaminopropylamine using methyl iodide or methyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of 3-(Dimethylamino)-2,2-dimethylpropylamine often involves continuous flow processes to ensure high yield and purity. The process includes the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or crystallization techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-dimethylpropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and surfactants .

Biology

The compound is utilized in biological research for the modification of biomolecules. It is employed in the synthesis of biologically active compounds and as a reagent in biochemical assays .

Medicine

In medicine, 3-(Dimethylamino)-2,2-dimethylpropylamine derivatives are investigated for their potential therapeutic properties. They are studied for their role in drug delivery systems and as potential candidates for new drug development .

Industry

Industrially, the compound is used in the production of polymers, resins, and coatings. It acts as a catalyst in polymerization reactions and as a stabilizer in various industrial processes .

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-1,3-propanediamine
  • N,N-Dimethyl-1,3-diaminopropane
  • N,N-Dimethyl-3-aminopropylamine
  • N,N-Dimethyl-2-aminoethylamine

Uniqueness

3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

N,N,N',2,2-pentamethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2/c1-8(2,6-9-3)7-10(4)5/h9H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBQZSKFYAAETKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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